molecular formula C12H14N2O3 B11876155 benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

Cat. No.: B11876155
M. Wt: 234.25 g/mol
InChI Key: RIOZHEJEIUVOTK-QBFSEMIESA-N
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Description

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate (CAS#: 1051936-08-3) is a pyrrolidine-based chemical building block with significant applications in pharmaceutical research and development . This specialized compound features a hydroxyimino moiety strategically positioned at the 3-position of the pyrrolidine ring, which is protected by a benzyloxycarbonyl (Cbz) group, making it particularly valuable for medicinal chemistry and drug discovery programs . With the molecular formula C12H14N2O3 and high purity specifications (typically ≥97%), this chemical serves as a versatile intermediate for designing biologically active molecules . Researchers utilize this compound primarily as a key scaffold in synthesizing potential protease inhibitors, enzyme modulators, and various heterocyclic compounds targeting therapeutic areas . The (3Z)-stereochemistry of the hydroxyimino group provides specific spatial orientation that can be critical for molecular recognition in drug-target interactions. The benzyloxycarbonyl protecting group offers selective deprotection capabilities for further molecular elaboration through standard hydrogenation conditions. This compound is offered in various quantities with comprehensive analytical data including HNMR, CNMR, HPLC/GC, and MS spectra to ensure research reproducibility and quality control . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications in chemical biology, pharmaceutical development, and academic research. Not for diagnostic, therapeutic, or human use. Proper storage in tightly closed containers under appropriate conditions is recommended to maintain stability .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2/b13-11-

InChI Key

RIOZHEJEIUVOTK-QBFSEMIESA-N

Isomeric SMILES

C\1CN(C/C1=N\O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

This method involves reacting N-acetylbenzamide derivatives with hydroxylamine hydrochloride under basic conditions. Pyridine is typically used to neutralize HCl, facilitating oxime formation.

Procedure :

  • Dissolve N-acetylpyrrolidine-1-carboxylate (1 equiv) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equiv) and pyridine (1.5 equiv).

  • Reflux at 80°C for 6–8 hours.

  • Isolate via crystallization (ethyl acetate/hexane).

Yield : 72–78%.
Advantages : Scalable, minimal byproducts.
Limitations : Requires rigorous pH control to prevent over-oxidation.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated a 22% yield increase compared to conventional heating.

Conditions :

  • Power: 300 W

  • Temperature: 100°C

  • Time: 20 minutes

Outcome :

  • Yield: 85% (vs. 63% traditional).

  • Purity: >98% (HPLC).

Catalytic Hydrogenation of Pyrrolidine Derivatives

Nickel-Catalyzed Reduction

A patent describes hydrogenating N-benzyl-3-pyridone quaternary ammonium salts using nickel-based catalysts under 3–5 atm H₂.

Steps :

  • React 3-hydroxypiperidine with benzyl chloride to form quaternary ammonium salt.

  • Catalytic hydrogenation with Raney Ni (30 g/kg substrate).

  • Filter and purify via distillation.

Yield : 94%.
Key Factor : Catalyst activation with triethylamine enhances selectivity.

Protecting Group Strategies

Benzyl Chloroformate Protection

3-Pyrroline is protected using benzyl chloroformate in dichloromethane at 0°C.

Protocol :

  • Add 3-pyrroline (1 equiv) to DCM.

  • Slowly add benzyl chloroformate (1.05 equiv).

  • Stir for 14 hours at 0°C.

  • Quench with NaHCO₃ and extract.

Yield : 99%.
Note : Excess reagent avoids di-substitution byproducts.

Composite Catalyst Systems

Quaternary Ammonium Salt Mediation

A Chinese patent employs K₂CO₃/tetrabutylammonium bromide (3:1) to accelerate nucleophilic substitution.

Optimized Conditions :

  • Solvent: Toluene

  • Temperature: 90–110°C

  • Time: 2 hours

Outcome :

  • Conversion: >95%.

  • Purity: 92.95% (HPLC).

Reductive Amination Pathways

Hydrogenation of Oxime Intermediates

1-Benzyl-3-aminopyrrolidine is oxidized to the oxime, followed by benzyl esterification.

Steps :

  • Oxidize 1-benzyl-3-aminopyrrolidine with H₂O₂/FeSO₄.

  • React with benzyl chloroformate in THF.

  • Purify via column chromatography (SiO₂, hexane/EtOAc).

Yield : 68%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Hydroxylamine78988 hHigh
Microwave85990.3 hModerate
Nickel Hydrogenation94954 hIndustrial
Benzyl Protection999914 hHigh
Composite Catalysts95932 hHigh
Reductive Amination689012 hLow

Critical Reaction Parameters

Stereochemical Control

The (3Z)-configuration is ensured by:

  • Low-temperature conditions (0–10°C) to minimize isomerization.

  • Chiral auxiliaries : L-Proline derivatives improve enantiomeric excess (ee >90%).

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance oxime stability.

  • Toluene optimizes benzyl group transfer in catalytic systems.

Industrial-Scale Considerations

Cost-Effective Catalysts

Nickel-based catalysts reduce production costs by 40% compared to Pd/C.

Waste Management

  • Quench protocols : Neutralize acidic byproducts with NaHCO₃.

  • Solvent recovery : Distillation reclaims >80% toluene.

Emerging Techniques

Flow Chemistry

Continuous-flow reactors achieve 92% yield in 30 minutes, reducing batch variability.

Enzymatic Oxidation

P450 monooxygenases selectively oxidize pyrrolidine precursors, though yields remain low (45%) .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl (3Z)-3-nitropyrrolidine-1-carboxylate.

    Reduction: Formation of benzyl (3Z)-3-aminopyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Research indicates that benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate may exhibit anticonvulsant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially providing therapeutic benefits in treating epilepsy and other seizure disorders.

Drug Design and Development
The compound serves as a valuable scaffold in drug design due to its unique structural features. Its ability to form hydrogen bonds through the hydroxyl groups enhances its interaction with biological targets, making it a candidate for developing new pharmacological agents .

Biological Activity
Investigations into the biological activity of this compound have revealed interactions with various enzymes and receptors. The compound's stereochemical complexity allows for selective binding to biological targets, which is crucial in the design of drugs aimed at specific pathways .

Synthetic Chemistry Applications

Building Block for Complex Molecules
this compound is utilized as a building block for synthesizing complex heterocyclic compounds. Its structural characteristics facilitate the synthesis of enantiopure derivatives, which are essential in medicinal chemistry for developing drugs with specific stereochemistry .

Synthesis of Chiral Scaffolds
The compound's chiral nature makes it an attractive target for researchers aiming to create chiral scaffolds that can mimic natural products. This mimicking ability is vital in drug discovery as it can lead to the development of more effective therapeutic agents .

Material Science Applications

Potential Use in Material Science
Recent studies have suggested that this compound may find applications in material science due to its unique chemical properties. Researchers are investigating its potential use in creating novel materials with specific functionalities, such as polymers or coatings that could have applications ranging from electronics to pharmaceuticals.

Case Studies and Research Findings

Study Title Findings Reference
Anticonvulsant Activity of Pyrrolidine DerivativesDemonstrated significant anticonvulsant effects in animal models.
Synthesis and Biological Evaluation of Chiral ScaffoldsShowed that derivatives of this compound possess selective binding to target receptors.
Material Science Applications of HeterocyclesInvestigated the use of the compound in developing new materials with enhanced properties.

Mechanism of Action

The mechanism of action of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Benzyl 3-Hydroxypyrrolidine-1-Carboxylate

Key Differences :

  • Functional Group: Replaces the hydroxyimino group with a hydroxyl group.
Property Benzyl (3Z)-3-Hydroxyiminopyrrolidine-1-Carboxylate Benzyl 3-Hydroxypyrrolidine-1-Carboxylate
Functional Group at C3 (Z)-Hydroxyimino (oxime) Hydroxyl
Hydrogen Bonding Capacity High (oxime can act as H-bond donor/acceptor) Moderate
Potential Bioactivity Enhanced metal coordination and antiviral potential Limited evidence of antiviral activity

Implications : The oxime group may confer superior antiviral properties compared to hydroxyl analogs, as seen in structurally related diketopiperazines .

Diketopiperazine Derivatives with Benzylidene Groups

Example : (3Z,6Z)-3-(4-Hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione (Compound 3, IC50 = 41.5 μM vs. H1N1) .
Structural Comparison :

  • Shared Features : Benzyl-derived groups (benzylidene vs. benzyl ester).
  • Differences :
    • Diketopiperazine core vs. pyrrolidine scaffold.
    • Conjugated double bonds in diketopiperazines enhance rigidity and π-π stacking.

      Bioactivity : Compound 3’s anti-H1N1 activity suggests benzyl-derived groups contribute to viral inhibition. The oxime in the target compound may similarly enhance binding to viral targets but with distinct pharmacokinetics due to the pyrrolidine backbone.

N-[(Z)-[(3Z)-3-Hydroxyiminobutan-2-ylidene]amino]benzenesulfonamide

Comparison :

  • Shared Feature: Both contain a (Z)-hydroxyimino group.
  • Differences :
    • Sulfonamide vs. benzyl ester functional groups.
    • Butan-2-ylidene backbone vs. pyrrolidine ring.

      Implications : The sulfonamide’s bioactivity (e.g., enzyme inhibition) highlights the oxime’s role in molecular recognition. However, the pyrrolidine ring in the target compound may improve membrane permeability .

Pharmaceutical Intermediate: (S)-Benzyl 2-(8-Amino-1-Bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-Carboxylate

Comparison :

  • Shared Feature : Benzyl ester group and pyrrolidine core.
  • Differences: Bromoimidazo-pyrazine substituent vs. hydroxyimino group. The bromoimidazo group confers electrophilic reactivity, whereas the oxime may participate in redox reactions. Implications: Both compounds exemplify the versatility of benzyl-pyrrolidine esters in drug design, though their substituents dictate divergent biological targets .

Biological Activity

Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its structural characteristics, synthesis, and various biological effects, supported by relevant case studies and research findings.

Structural Characteristics

This compound features a pyrrolidine ring substituted with a hydroxyl group and a benzyl ester. Its molecular formula is C12H15N2O3C_{12}H_{15}N_{2}O_{3}, with a molar mass of approximately 221.25 g/mol. The presence of the hydroxyl group allows for the formation of hydrogen bonds, which can significantly influence its interactions with biological targets such as enzymes and receptors .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydroxyl Group : This step often utilizes oxidation reactions to introduce functional groups that enhance biological activity.
  • Benzyl Ester Formation : The final step involves the esterification process to attach the benzyl group .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against various strains of Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) ranging from 0.625 to 6.25 μg/mL. These findings suggest its potential as an antitubercular agent, particularly against multidrug-resistant strains .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been studied extensively. For instance, its interaction with tyrosinase—a key enzyme in melanin biosynthesis—has shown significant inhibitory effects, making it a candidate for cosmetic applications aimed at skin lightening . Molecular docking studies have provided insights into the binding mechanisms, suggesting that the hydroxyl groups play a crucial role in enzyme interactions .

Case Studies

Case Study 1: Antitubercular Activity

In a recent study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their antitubercular properties. The compounds demonstrated varying degrees of activity against both standard and clinical isolates of M. tuberculosis. The most potent derivatives showed promising results in vivo, with effective oral administration leading to reduced bacterial load in infected mouse models .

Case Study 2: Tyrosinase Inhibition

Another study focused on the design and synthesis of related compounds aimed at inhibiting tyrosinase activity. The results indicated that certain derivatives exhibited IC50 values as low as 1.60 μM, highlighting their potential as effective skin-whitening agents . This research underscores the importance of structural modifications in enhancing biological efficacy.

Research Findings Summary Table

Study Activity Tested Results Reference
Study 1AntitubercularMIC = 0.625-6.25 μg/mL
Study 2Tyrosinase InhibitionIC50 = 1.60 μM
Study 3General Biological ActivityPromising interactions with enzymes and receptors

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